molecular formula C11H16N2O4 B13935071 Ethyl 2-(2-(3-amino-2-oxopyridin-1(2H)-yl)ethoxy)acetate

Ethyl 2-(2-(3-amino-2-oxopyridin-1(2H)-yl)ethoxy)acetate

Cat. No.: B13935071
M. Wt: 240.26 g/mol
InChI Key: RBSZJVFHTHFHHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(2-(3-amino-2-oxopyridin-1(2H)-yl)ethoxy)acetate is a synthetic organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of an ethyl ester group, an amino group, and a pyridinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-(3-amino-2-oxopyridin-1(2H)-yl)ethoxy)acetate typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:

    Formation of the Pyridinone Core: The pyridinone core can be synthesized through a condensation reaction between an appropriate aldehyde and an amine, followed by cyclization.

    Introduction of the Amino Group: The amino group can be introduced through a nucleophilic substitution reaction using an appropriate amine source.

    Attachment of the Ethoxy Group: The ethoxy group can be attached via an etherification reaction using an alcohol and an appropriate leaving group.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production methods for such compounds typically involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-(3-amino-2-oxopyridin-1(2H)-yl)ethoxy)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

    Hydrolysis: Acidic or basic conditions can be employed for hydrolysis reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while hydrolysis will produce the corresponding carboxylic acid.

Scientific Research Applications

    Chemistry: It can be used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a drug candidate or as a precursor for the synthesis of pharmaceuticals.

    Industry: It can be used in the development of new materials or as an intermediate in the production of fine chemicals.

Mechanism of Action

The mechanism of action of Ethyl 2-(2-(3-amino-2-oxopyridin-1(2H)-yl)ethoxy)acetate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor binding, or interference with cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-(2-(3-amino-2-oxopyridin-1(2H)-yl)ethoxy)propanoate: A similar compound with a propanoate ester group instead of an acetate group.

    Methyl 2-(2-(3-amino-2-oxopyridin-1(2H)-yl)ethoxy)acetate: A similar compound with a methyl ester group instead of an ethyl ester group.

    Ethyl 2-(2-(3-amino-2-oxopyridin-1(2H)-yl)ethoxy)butanoate: A similar compound with a butanoate ester group instead of an acetate group.

Uniqueness

This compound is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties

Properties

Molecular Formula

C11H16N2O4

Molecular Weight

240.26 g/mol

IUPAC Name

ethyl 2-[2-(3-amino-2-oxopyridin-1-yl)ethoxy]acetate

InChI

InChI=1S/C11H16N2O4/c1-2-17-10(14)8-16-7-6-13-5-3-4-9(12)11(13)15/h3-5H,2,6-8,12H2,1H3

InChI Key

RBSZJVFHTHFHHS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)COCCN1C=CC=C(C1=O)N

Origin of Product

United States

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